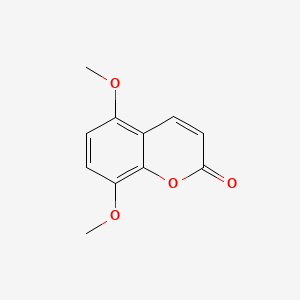
5,8-Dimethoxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethoxycoumarin is a naturally occurring compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This compound is known for its presence in various plants and its potential biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,8-Dimethoxycoumarin can be synthesized through several methods. One common approach involves the use of dimethoxysalicylaldehyde as a starting material. The synthesis typically involves the reaction of dimethoxysalicylaldehyde with a phosphorane reagent in N,N-diethylaniline under reflux conditions . This method yields this compound in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. The key is to optimize reaction conditions and ensure the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the coumarin ring, potentially leading to dihydrocoumarins.
Substitution: Substitution reactions can introduce different functional groups into the coumarin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated coumarins, while reduction can produce dihydrocoumarins.
Scientific Research Applications
5,8-Dimethoxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Industry: It is used in the development of pharmaceuticals and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxycoumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: It has been shown to interact with 5-HT3 receptors and monoamines, which play a role in its analgesic and antiallodynic effects.
Pathways Involved: The compound can modulate neurotransmitter levels, such as serotonin and dopamine, and influence inflammatory pathways by reducing TNF-α levels.
Comparison with Similar Compounds
7,8-Dimethoxycoumarin: Known for its renoprotective effects and potential in treating acute renal failure.
Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin): Exhibits various biological activities and is found in several plant species.
Uniqueness of 5,8-Dimethoxycoumarin: this compound stands out due to its specific biological activities, particularly its potential in cancer therapy and its ability to modulate insulin and amylin secretion. Its unique interaction with molecular targets like 5-HT3 receptors further distinguishes it from other coumarins.
Properties
CAS No. |
57585-52-1 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
5,8-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-13-8-4-5-9(14-2)11-7(8)3-6-10(12)15-11/h3-6H,1-2H3 |
InChI Key |
YITSCFOPPAUZLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=O)OC2=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















